molecular formula C21H17ClN2O B11416419 1-[2-(2-chlorophenoxy)ethyl]-2-phenyl-1H-benzimidazole

1-[2-(2-chlorophenoxy)ethyl]-2-phenyl-1H-benzimidazole

Cat. No.: B11416419
M. Wt: 348.8 g/mol
InChI Key: DGRRRSPAOORXIY-UHFFFAOYSA-N
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Description

1-[2-(2-chlorophenoxy)ethyl]-2-phenyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring fused with a phenyl group and a chlorophenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-2-phenyl-1H-1,3-benzodiazole typically involves the reaction of 2-phenyl-1H-benzodiazole with 2-(2-chlorophenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-chlorophenoxy)ethyl]-2-phenyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorophenoxyethyl side chain can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorophenoxyethyl side chain.

Scientific Research Applications

1-[2-(2-chlorophenoxy)ethyl]-2-phenyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-2-phenyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[2-(2-chlorophenoxy)ethyl]piperidine
  • 1-[2-(2-chlorophenoxy)ethyl]-3-ethylbenzimidazol-2-one
  • N-[2-(2-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide

Comparison: Compared to these similar compounds, 1-[2-(2-chlorophenoxy)ethyl]-2-phenyl-1H-1,3-benzodiazole is unique due to its specific structural features, such as the presence of a benzodiazole ring fused with a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H17ClN2O

Molecular Weight

348.8 g/mol

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-2-phenylbenzimidazole

InChI

InChI=1S/C21H17ClN2O/c22-17-10-4-7-13-20(17)25-15-14-24-19-12-6-5-11-18(19)23-21(24)16-8-2-1-3-9-16/h1-13H,14-15H2

InChI Key

DGRRRSPAOORXIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4Cl

Origin of Product

United States

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